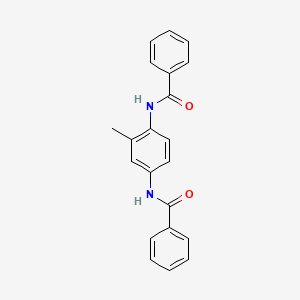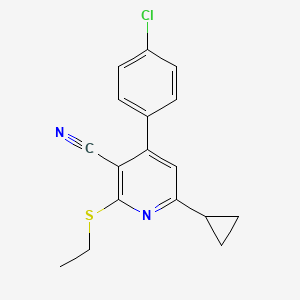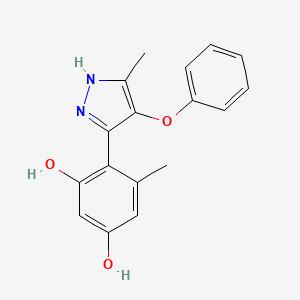![molecular formula C15H14ClN3S B5689618 N-(4-chlorobenzyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B5689618.png)
N-(4-chlorobenzyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-chlorobenzyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine, also known as TAK-659, is a small molecule inhibitor of a protein called Bruton's tyrosine kinase (BTK). BTK is a key component of the B-cell receptor signaling pathway, which plays a critical role in the development and proliferation of B-cells. TAK-659 has been shown to have potential therapeutic applications in the treatment of B-cell malignancies, autoimmune diseases, and other disorders.
Mécanisme D'action
N-(4-chlorobenzyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine inhibits BTK by binding to a specific site on the protein, which prevents it from phosphorylating downstream targets in the B-cell receptor signaling pathway. This leads to a disruption of B-cell activation and proliferation, which is particularly relevant in the context of B-cell malignancies.
Biochemical and Physiological Effects
N-(4-chlorobenzyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine has been shown to reduce the proliferation and survival of B-cell lines in vitro, as well as to inhibit the phosphorylation of downstream signaling molecules in the B-cell receptor pathway. In animal models, N-(4-chlorobenzyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine has been shown to suppress the growth of B-cell tumors and to reduce the levels of circulating autoantibodies in models of autoimmune disease.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-(4-chlorobenzyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine is its specificity for BTK, which reduces the potential for off-target effects. However, one limitation is that it may not be effective in patients with mutations in the BTK gene or in cases where alternative signaling pathways are activated.
Orientations Futures
There are several potential future directions for the development of N-(4-chlorobenzyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine and other BTK inhibitors. One area of interest is the combination of BTK inhibitors with other agents, such as immune checkpoint inhibitors or other targeted therapies. Another area of interest is the development of BTK inhibitors for the treatment of autoimmune diseases, particularly those with a B-cell component. Additionally, the identification of biomarkers that predict response to BTK inhibitors could help to optimize patient selection and treatment strategies.
Méthodes De Synthèse
The synthesis of N-(4-chlorobenzyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine involves a series of chemical reactions starting from commercially available starting materials. The synthesis has been described in detail in a patent application filed by Takeda Pharmaceutical Company Limited, the company that developed N-(4-chlorobenzyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine.
Applications De Recherche Scientifique
N-(4-chlorobenzyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine has been the subject of several preclinical and clinical studies, which have demonstrated its potential as a therapeutic agent. In preclinical studies, N-(4-chlorobenzyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine has been shown to inhibit BTK activity and suppress the growth of B-cell tumors in vitro and in vivo. In addition, N-(4-chlorobenzyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine has shown promise in the treatment of autoimmune diseases such as rheumatoid arthritis and lupus in animal models.
In clinical trials, N-(4-chlorobenzyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine has been evaluated in patients with various B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In a phase 1 study of patients with CLL or MCL, N-(4-chlorobenzyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine demonstrated a favorable safety profile and showed preliminary evidence of clinical activity. A phase 1b/2 study of N-(4-chlorobenzyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine in combination with other agents is currently ongoing in patients with DLBCL.
Propriétés
IUPAC Name |
N-[(4-chlorophenyl)methyl]-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClN3S/c1-9-10(2)20-15-13(9)14(18-8-19-15)17-7-11-3-5-12(16)6-4-11/h3-6,8H,7H2,1-2H3,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSILHIOLFDKKSP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=NC=NC(=C12)NCC3=CC=C(C=C3)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(4-chlorophenyl)methyl]-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[(6-isopropylpyrimidin-4-yl)amino]-2-(3-thienylmethyl)propan-1-ol](/img/structure/B5689560.png)

![N-cyclohexyl-2-[(5-methyl-1H-benzimidazol-2-yl)thio]acetamide](/img/structure/B5689580.png)
![2-(4-ethylphenyl)-7-methylimidazo[1,2-a]pyridine](/img/structure/B5689585.png)
![(4aR*,8aR*)-2-(cyclobutylcarbonyl)-7-[3-(5-methyl-1H-pyrazol-1-yl)propanoyl]octahydro-2,7-naphthyridin-4a(2H)-ol](/img/structure/B5689591.png)

![4-[3-(1H-imidazol-1-ylmethyl)piperidin-1-yl]-2-methylthieno[3,2-d]pyrimidine](/img/structure/B5689604.png)


![5-[5-(1H-imidazol-1-ylmethyl)-2-furyl]-3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazole](/img/structure/B5689619.png)
![4-{[3-allyl-3-(hydroxymethyl)-1-piperidinyl]sulfonyl}-N-methylbenzamide](/img/structure/B5689628.png)
![N-(4-fluorophenyl)-4-[(1-hydroxycyclohexyl)ethynyl]benzamide](/img/structure/B5689641.png)